3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
Overview
Description
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35. It is used primarily in biochemical and proteomics research . The compound features a piperidine ring substituted with a 4-methoxyphenethyl group and an oxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine typically involves the reaction of piperidine with 4-methoxyphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azides or nitriles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or potassium cyanide in an organic solvent
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles
Scientific Research Applications
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is unique due to its specific substitution pattern on the piperidine ring. Similar compounds include:
3-{[(4-Hydroxyphenethyl)oxy]methyl}piperidine: Differing by the presence of a hydroxy group instead of a methoxy group.
3-{[(4-Methylphenethyl)oxy]methyl}piperidine: Differing by the presence of a methyl group instead of a methoxy group
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethoxymethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTXGVVETUSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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